molecular formula C16H23NO2 B255601 N-cyclohexyl-2-propoxybenzamide

N-cyclohexyl-2-propoxybenzamide

Cat. No.: B255601
M. Wt: 261.36 g/mol
InChI Key: RUMHUBMRTOBWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclohexyl-2-propoxybenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the nitrogen atom of the benzamide core and a propoxy (-OCH₂CH₂CH₃) substituent at the ortho position of the benzene ring.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-cyclohexyl-2-propoxybenzamide

InChI

InChI=1S/C16H23NO2/c1-2-12-19-15-11-7-6-10-14(15)16(18)17-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,17,18)

InChI Key

RUMHUBMRTOBWSD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2CCCCC2

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-cyclohexyl-2-propoxybenzamide with structurally related benzamide derivatives, highlighting key differences in substituents, molecular properties, and functional roles:

Compound Name Molecular Formula Substituents Key Features Applications/Notes References
This compound C₁₆H₂₃NO₂ Cyclohexyl (N), Propoxy (C-2) Enhanced lipophilicity; potential for improved membrane permeability. Likely explored in medicinal chemistry for target engagement optimization.
N,N-Dimethyl-2-propoxybenzamide (3k) C₁₂H₁₇NO₂ Dimethyl (N), Propoxy (C-2) Reduced steric bulk compared to cyclohexyl; may favor rapid metabolic clearance. Used as a reference compound in synthetic studies .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ Hydroxy-dimethylethyl (N), Methyl (C-3) Contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization. Applied in catalysis for selective bond activation .
N-(2-Ethylhexyl)benzamide C₁₅H₂₃NO Ethylhexyl (N) High lipophilicity; limited toxicity data available. Primarily used in industrial R&D safety precautions required due to incomplete data.
N-Cyclohexyl-2-[methyl(2-phenylacetyl)amino]benzamide C₂₂H₂₆N₂O₂ Cyclohexyl (N), Methyl-phenylacetyl (C-2) Complex substituent with potential for multi-target interactions. Investigated in pharmacological studies for receptor modulation .

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